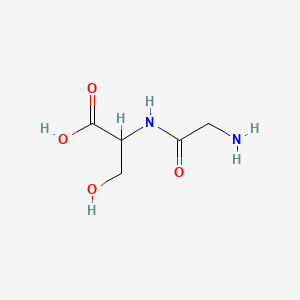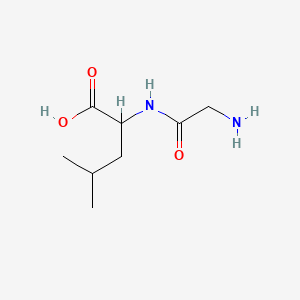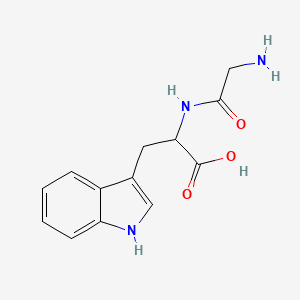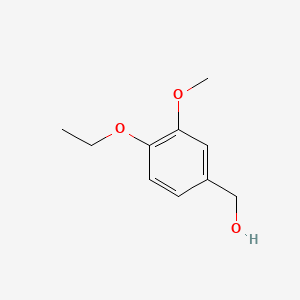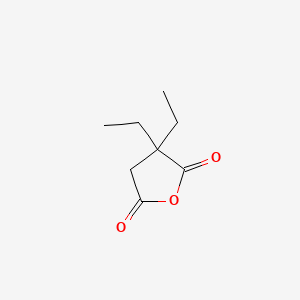
Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and stability .Wissenschaftliche Forschungsanwendungen
Photochemical Electron-Transfer Reactions : 1,1-Diarylethylenes, including derivatives of Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-, have been studied for their photochemical electron-transfer reactions. These compounds undergo dimerization and nucleophilic addition when induced by photoexcited cyanoanthracenes. This process is significant in understanding the photochemical properties of such compounds (Mattes & Farid, 1986).
Synthesis and Structural Investigations : Research has also focused on the synthesis and X-ray structural investigation of compounds like 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene. These investigations provide insights into the structural properties and potential applications in polymer synthesis and material science (Lindeman et al., 1993).
Catalytic Applications : Certain derivatives have been used as catalysts in reactions like the acetalization of carbonyl compounds. This demonstrates their potential utility in facilitating various organic syntheses (Lee et al., 1996).
Phase Transfer Polymerization Reactions : Benzene derivatives like 1,4-bis[2-(4′,4″-diheptyloxyphenyl)ethynyl]benzene have been synthesized and studied for their phase transfer polymerization reactions, indicating their role in the development of new polymers (Pugh & Percec, 1990).
Electrochemical Properties : Understanding the electrochemical properties of dihydro-benzoxazine dimer derivatives, which are structurally related to Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-, is crucial for their application in various fields including material science and catalysis (Suetrong et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-tert-butyl-4-prop-2-ynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-5-10-14-12-8-6-11(7-9-12)13(2,3)4/h1,6-9H,10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKMFILTJDWOQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197435 | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- | |
CAS RN |
48144-15-6 | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048144156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


